molecular formula C8H10N2O3 B12052237 N',4-Dihydroxy-3-methoxybenzimidamide

N',4-Dihydroxy-3-methoxybenzimidamide

Cat. No.: B12052237
M. Wt: 182.18 g/mol
InChI Key: BLLLMJAEESLLSE-UHFFFAOYSA-N
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Description

N’,4-Dihydroxy-3-methoxybenzimidamide is an organic compound with the molecular formula C_8H_10N_2O_3 It is characterized by the presence of hydroxyl and methoxy groups attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,4-Dihydroxy-3-methoxybenzimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available precursors such as 3-methoxybenzaldehyde and hydroxylamine hydrochloride.

    Formation of Intermediate: The initial step involves the formation of an oxime intermediate through the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

    Cyclization: The oxime intermediate undergoes cyclization under acidic conditions to form the benzimidamide core.

Industrial Production Methods

Industrial production of N’,4-Dihydroxy-3-methoxybenzimidamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’,4-Dihydroxy-3-methoxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N’,4-Dihydroxy-3-methoxybenzimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’,4-Dihydroxy-3-methoxybenzimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N’,4-Dihydroxy-3-methoxybenzamide
  • N’,4-Dihydroxy-3-methoxybenzoic acid
  • N’,4-Dihydroxy-3-methoxybenzylamine

Uniqueness

N’,4-Dihydroxy-3-methoxybenzimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

N',4-dihydroxy-3-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H10N2O3/c1-13-7-4-5(8(9)10-12)2-3-6(7)11/h2-4,11-12H,1H3,(H2,9,10)

InChI Key

BLLLMJAEESLLSE-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C(=N\O)/N)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=NO)N)O

Origin of Product

United States

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